Formation of Pyridine Ring: One strategy involves the construction of the pyridine ring using starting materials like lithiated methoxyallene, 1,4-dicyanobenzene, and trifluoroacetic acid. Subsequent modifications can lead to the desired product. []
Suzuki Coupling: This method employs 6,6'-(1,4-phenylene)bis[5-methoxy-2-(trifluoromethyl)pyridin-6,4-diyl] bis(1,1,2,2,3,3,4,4,4-nonafluorobutan-1-sulfonate) and a Suzuki coupling reaction with 4-methoxyphenyl boronic acid to yield derivatives of 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine. []
Multi-step Synthesis: A five-step procedure starting from 2,2-difluoroacetic anhydride has been developed to produce 4-(difluoromethyl)pyridin-2-amine, a key intermediate for various protein kinase inhibitors, including those targeting PI3K and mTOR kinase. This method focuses on scalability, efficiency, and high yield. []
Molecular Structure Analysis
Crystal Structure: Crystallographic analyses of derivatives of 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine reveal specific structural features. For example, in the crystal structure of 1,4-bis[3-methoxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridin-2-yl]benzene, the two pyridine substituents adopt a transoid arrangement about the central phenyl ring. This results in an extended molecular conformation with C2 symmetry. []
Conformation and Flexibility: Studies on taranabant, a potent acyclic cannabinoid-1 receptor inverse agonist containing the 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine moiety, indicate conformational rigidity along the C11-N13-C14-C16-C17 backbone but greater flexibility around the C8-C11 and C8-O7 bonds. These insights into the molecule's conformational preferences are valuable for understanding its interactions with biological targets. []
Mechanism of Action
Cannabinoid-1 Receptor Inverse Agonism: Taranabant, an acyclic amide cannabinoid-1 receptor inverse agonist containing the 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine moiety, exhibits high affinity for CB1R and effectively inhibits the receptor's activity. Its mechanism of action involves interaction with a cluster of aromatic residues (F(3.36)200, W(5.43)279, W(6.48)356, and Y(5.39)275) through its two phenyl rings and with F(2.57)170 and L(7.42)387 through the CF3-Pyr ring. A crucial aspect of its binding is the strong hydrogen bond formed between the amide NH group of taranabant and the hydroxyl group of S(7.39)383. []
Physical and Chemical Properties Analysis
Solubility: The solubility of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, synthesized from 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine, is notably enhanced, exceeding 50 mg/mL in water or PBS buffer (pH 7.4) at room temperature. []
Applications
Pharmaceutical Intermediates: The compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly for targeting specific biological pathways, as seen in the development of CYH33, a potent and selective PI3Kα inhibitor. []
Kinase Inhibitors: Many derivatives of 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine exhibit potent inhibitory activity against various kinases, including PI3K and mTOR, essential regulators of cell growth, proliferation, and survival often dysregulated in cancer. [, , , , , ]
Cannabinoid Receptor Modulators: Taranabant, containing the 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine moiety, acts as a potent and selective cannabinoid-1 receptor (CB1R) inverse agonist. [, ] This property makes it a potential therapeutic candidate for treating obesity due to its role in regulating energy balance and food intake. []
Anti-Inflammatory Agents: Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, synthesized from 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine, have shown promising anti-inflammatory activity by inhibiting LPS-induced NO secretion. []
Compound Description: PQR309, also known as bimiralisib, is a potent pan-class I PI3K inhibitor. It also targets mTOR kinase at higher concentrations . This compound exhibits favorable pharmacokinetic properties, including oral bioavailability and the ability to cross the blood-brain barrier. PQR309 has shown promising results in preclinical studies for its anticancer activity, including potential applications in treating brain tumors and CNS metastasis .
Compound Description: PQR530 is a potent and selective dual inhibitor of class I PI3K and mTOR kinase, showing potential as a clinical candidate for cancer treatment [, ]. This compound exhibits excellent selectivity against a broad panel of kinases and other unrelated targets. Like PQR309, PQR530 demonstrates good oral bioavailability, brain penetration, and efficacy in inhibiting tumor growth in vivo [, ].
Compound Description: PQR626 is a potent and selective mTOR inhibitor specifically designed to target neurological disorders . This compound demonstrates excellent brain penetration and is well-tolerated in mice. PQR626 effectively reduces mortality in a mouse model of tuberous sclerosis complex (TSC) and exhibits improved metabolic stability compared to earlier generation compounds like PQR620 .
Compound Description: PQR620 is another potent and selective mTORC1/2 inhibitor investigated for both cancer and neurological disorders . It exhibits significant antitumor effects in vitro and in vivo and demonstrates brain penetration, making it promising for CNS indications .
4-(Difluoromethyl)pyridin-2-amine
Compound Description: 4-(Difluoromethyl)pyridin-2-amine serves as a crucial building block in synthesizing various protein kinase inhibitors, including those targeting PI3K and mTOR . Its efficient and scalable synthesis is crucial for developing new therapeutics in this class .
3-Chloro-5-(trifluoromethyl)pyridin-2-amine
Compound Description: This compound is an intermediate in the synthesis of the fungicide fluazinam .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.